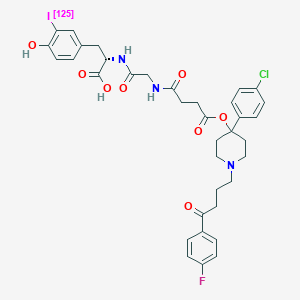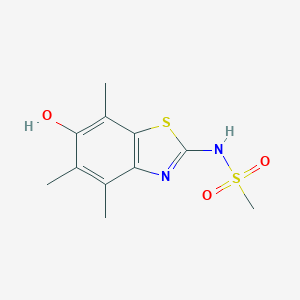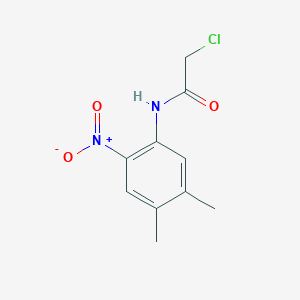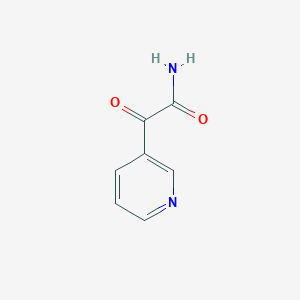
2-Oxo-2-(3-pyridyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(3-pyridyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline solid with a molecular formula of C8H8N2O2 and a molecular weight of 168.16 g/mol.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(3-pyridyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Oxo-2-(3-pyridyl)acetamide has several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of tumor-associated genes, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Oxo-2-(3-pyridyl)acetamide in lab experiments is its low toxicity and high solubility in water. However, its limited availability and high cost may limit its use in larger-scale experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-Oxo-2-(3-pyridyl)acetamide. One area of research could focus on its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another area of research could focus on the development of more efficient and cost-effective synthesis methods for the compound. Finally, more research is needed to fully understand its mechanism of action and potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of 2-Oxo-2-(3-pyridyl)acetamide can be achieved through various methods. One of the most common methods involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then hydrolyzed to obtain 2-Oxo-2-(3-pyridyl)acetamide.
Aplicaciones Científicas De Investigación
2-Oxo-2-(3-pyridyl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
122125-45-5 |
|---|---|
Nombre del producto |
2-Oxo-2-(3-pyridyl)acetamide |
Fórmula molecular |
C7H6N2O2 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
2-oxo-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C7H6N2O2/c8-7(11)6(10)5-2-1-3-9-4-5/h1-4H,(H2,8,11) |
Clave InChI |
ZMZOBOADVZPDEK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)C(=O)N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)C(=O)N |
Sinónimos |
3-Pyridineacetamide,alpha-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



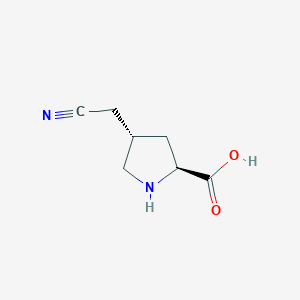
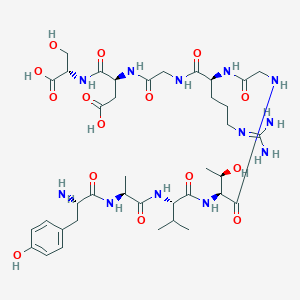
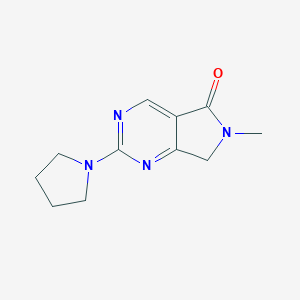
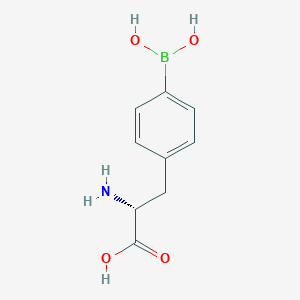
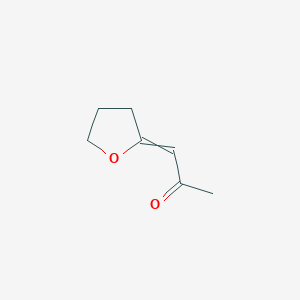
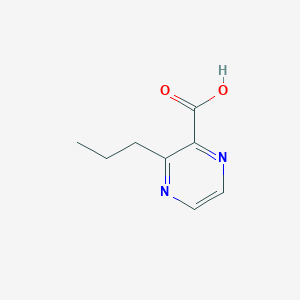
![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)

